2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

描述

Chemical Structure and Nomenclature

Systematic IUPAC Naming and Structural Analysis

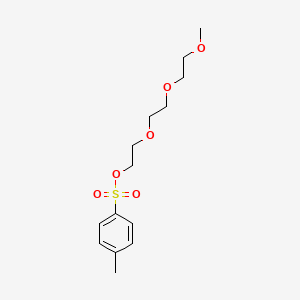

The compound’s systematic IUPAC name is 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . This name reflects its structure:

- A 4-methylbenzenesulfonate group (tosyl) forms the electrophilic head.

- A triethylene glycol monomethyl ether chain (CH$$3$$(OCH$$2$$CH$$2$$)$$3$$O–) constitutes the hydrophilic tail.

- The sulfonate ester linkage connects the aromatic ring to the polyether chain.

The structural conformation is characterized by:

Molecular Formula and Weight Validation

The molecular formula C$${14}$$H$${22}$$O$$_6$$S is consistent across experimental data. Key validations include:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 52.82 | 52.79 |

| H | 6.96 | 6.94 |

| O | 30.16 | 30.18 |

| S | 10.06 | 10.09 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

Infrared (IR) Spectroscopy

Key absorption bands (cm$$^{-1}$$):

- 1350–1370 and 1160–1180 (asymmetric and symmetric S=O stretching).

- 1100–1120 (C–O–C ether linkages).

- 2850–2950 (C–H stretching in –CH$$2$$ and –CH$$3$$ groups).

Mass Spectrometry (MS)

属性

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDNRKGPFWUYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Methodologies

Potassium Hydroxide-Catalyzed Esterification

The Royal Society of Chemistry (RSC) outlines a benchmark method for synthesizing this compound. Triethylene glycol monomethyl ether (16.40 g, 0.1 mol) reacts with tosyl chloride (19.06 g, 0.102 mol) in dichloromethane (DCM) at 0°C, with KOH (22.40 g, 0.4 mol) as the base. The reaction proceeds at ambient temperature for 16 hours, followed by aqueous workup and solvent removal. This method emphasizes stoichiometric excess of KOH to neutralize HCl generated during esterification, preventing acid-catalyzed side reactions. The product is isolated in high purity without column chromatography, underscoring its practicality for large-scale production.

Triethylamine-Mediated Tosylation at Low Temperatures

Patent CN116891415A describes an alternative approach using triethylamine (TEA) as the base in DCM at 5–10°C. Here, triethylene glycol monobenzyl ether is tosylated under controlled conditions to minimize thermal degradation. While this method focuses on a benzyl-protected intermediate, its principles are transferable to the methoxy derivative. TEA’s lower basicity compared to KOH necessitates longer reaction times (1–4 hours) but offers finer control over exothermic reactions, which is advantageous for heat-sensitive substrates.

Comparative Analysis of Bases

Critical Reaction Parameters

Solvent Selection

Dichloromethane (DCM) is universally employed due to its ability to dissolve both polar and non-polar reactants while stabilizing the tosyl chloride intermediate. Alternative solvents like ethyl acetate or THF are less effective, as they may participate in side reactions or reduce tosyl chloride reactivity.

Temperature and Time

Purification and Characterization

Workup Procedures

Post-reaction, the mixture is washed with saturated brine to remove residual base and acid, followed by drying over anhydrous sodium sulfate. Solvent evaporation under reduced pressure yields the crude product, which typically requires no further purification. For higher purity, column chromatography (ethyl acetate/hexane, 1:3) is employed, though this is rarely necessary on an industrial scale.

Industrial Scalability and Cost Considerations

The KOH-catalyzed method is economically favorable, with raw material costs reduced by avoiding expensive amines like TEA. A 2012 patent (CN103360363A) highlights that KOH reduces reaction time to 2–3 hours for analogous tosylates, suggesting potential for further optimization in this compound’s synthesis. Additionally, the absence of chromatographic purification aligns with green chemistry principles, minimizing waste.

化学反应分析

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:

Nucleophilic Substitution: The tosyl group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions. Common reagents include sodium azide and other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to various products.

Major Products: The reactions typically yield products such as 3,6,9-trioxa-1-aminodecane and other derivatives

科学研究应用

Organic Synthesis

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is primarily used as a reagent in organic chemistry for synthesizing complex molecules. Its sulfonate group enhances reactivity, making it suitable for nucleophilic substitution reactions.

Case Study : In a study published by the Royal Society of Chemistry, this compound was employed in the synthesis of various functionalized molecules, demonstrating its utility in creating complex organic structures .

Bioconjugation

The compound serves as an important tool in biochemistry for preparing bioconjugates. Its ability to react with biomolecules allows for the development of targeted drug delivery systems and imaging agents.

Data Table: Bioconjugation Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and stability of drugs | Conjugation with therapeutic agents |

| Imaging Agents | Labels biomolecules for visualization | Fluorescent probes in microscopy |

Drug Development

In medicinal chemistry, it plays a crucial role in developing new therapeutic agents. Its solubility in aqueous media makes it ideal for formulating drug delivery systems that can improve bioavailability.

Case Study : Research has shown that compounds similar to this compound are effective in enhancing the pharmacokinetics of various drugs, leading to improved therapeutic outcomes .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials due to its chemical stability and reactivity.

Data Table: Industrial Applications

| Industry | Application | Benefits |

|---|---|---|

| Specialty Chemicals | Production of surfactants and emulsifiers | Enhanced performance properties |

| Material Science | Development of polymer additives | Improved material characteristics |

作用机制

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic pathways to create complex molecules .

相似化合物的比较

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate (CAS: 77544-68-4)

Structural Difference : Terminal hydroxyl (-OH) instead of methoxy (-OCH₃).

Key Properties :

- Reactivity : The hydroxyl group enables further functionalization (e.g., oxidation, esterification) .

- Molecular Weight : 304.36 g/mol (vs. 336.40 g/mol for the target compound) .

- Applications : Used in stepwise syntheses requiring free -OH for subsequent couplings .

Synthesis : Requires protection/deprotection strategies to avoid side reactions, increasing synthetic complexity compared to the methoxy-terminated analog .

2-Methoxyethyl 4-Methylbenzenesulfonate (CAS: 17178-10-8)

Structural Difference : Shorter ethylene glycol chain (one ethoxy unit).

Key Properties :

- Polarity : Reduced hydrophilicity due to fewer ethylene glycol units, limiting solubility in aqueous systems .

- Reactivity : Faster reaction kinetics in SN2 substitutions due to shorter chain steric hindrance .

- Applications : Suitable for small-molecule modifications where minimal spacer length is required .

2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate (CAS: 1973503-48-8)

Structural Difference: Nitrooxy (-ONO₂) group appended to the ethylene glycol chain. Key Properties:

Ethylene Glycol Di-tosylates (e.g., Pentaethylene Glycol Di-p-toluenesulfonate)

Structural Difference : Symmetric tosylate groups on both ends of the glycol chain.

Key Properties :

- Crosslinking : Enables polymerization or dendrimer synthesis .

- Molecular Weight : Higher (~500–600 g/mol) due to extended chains, affecting diffusion and reaction rates .

Comparative Analysis Table

Research Findings and Trends

生物活性

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, commonly referred to as m-PEG4-Tos, is a sulfonate ester compound with significant applications in chemical biology and materials science. Its structure includes a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, making it a valuable compound in various biological applications.

- CAS Number : 62921-74-8

- Molecular Formula : C13H18O5S

- Molecular Weight : 286.35 g/mol

Biological Activity Overview

The biological activity of m-PEG4-Tos has been explored primarily in the context of its derivatives and its role in nanoparticle synthesis. Here are key areas of biological activity associated with this compound:

-

Antimicrobial Activity :

- Research indicates that derivatives synthesized from m-PEG4-Tos exhibit antitubercular activity against Mycobacterium tuberculosis . This suggests potential applications in developing new treatments for tuberculosis.

-

Nanoparticle Synthesis :

- m-PEG4-Tos acts as both a reducing agent and a capping ligand in the synthesis of metal nanoparticles. For instance, it facilitates the reduction of iron (III) acetylacetonate to iron nanoparticles while controlling their growth and preventing aggregation .

- The effectiveness of m-PEG4-Tos in synthesizing nanoparticles can be influenced by the chain length of the PEG moiety, affecting the morphology of the resultant nanoparticles (e.g., cubic vs. spherical shapes) .

-

Cytotoxicity Studies :

- Studies evaluating the cytotoxicity of nanoparticles synthesized using m-PEG4-Tos show promising results regarding biocompatibility. For example, magnetite nanoparticles capped with m-PEG4-Tos were tested on human hepatoma cell lines, demonstrating acceptable levels of cytotoxicity .

Case Study 1: Antitubercular Activity

A study conducted on various derivatives of m-PEG4-Tos revealed that specific synthesized compounds displayed significant inhibitory effects against Mycobacterium tuberculosis. The methodology involved synthesizing diamines and amino alcohols from m-PEG4-Tos and testing their efficacy through standard antimicrobial assays.

Case Study 2: Nanoparticle Formation

In another investigation, m-PEG4-Tos was used to synthesize iron oxide nanoparticles. The study highlighted how varying the concentration of m-PEG4-Tos influenced the size and shape of the nanoparticles. The results indicated that optimal concentrations resulted in well-defined cubic structures, enhancing their potential use in biomedical applications such as drug delivery systems.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 62921-74-8 |

| Molecular Formula | C13H18O5S |

| Molecular Weight | 286.35 g/mol |

| Antitubercular Activity | Effective against M. tuberculosis |

| Nanoparticle Morphology | Cubic/Spherical depending on PEG chain length |

常见问题

Basic: What are the key synthetic methodologies for preparing 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate?

The compound is synthesized via nucleophilic substitution reactions. A common route involves reacting polyethylene glycol (PEG)-based alcohols (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or potassium hydroxide (KOH). For example:

- Step 1 : Activation of the hydroxyl group in the PEG precursor using TsCl under anhydrous conditions (e.g., THF or DMF as solvent) .

- Step 2 : Reaction at room temperature for 24–72 hours, followed by purification via column chromatography or recrystallization .

Critical parameters include stoichiometric control of TsCl (1.1–2.0 equivalents) and exclusion of moisture to avoid hydrolysis .

Advanced: How do steric and electronic factors influence its reactivity in multi-step organic syntheses?

The compound’s PEG chain introduces steric hindrance, slowing nucleophilic substitution reactions. For example:

- Steric Effects : Longer PEG chains (e.g., tri- or tetra-ethylene glycol derivatives) require extended reaction times (up to 3 days) for complete tosylation .

- Electronic Effects : The electron-withdrawing tosyl group enhances leaving-group ability, favoring SN2 mechanisms. However, bulky nucleophiles (e.g., tetrahydroisoquinolines) may require elevated temperatures (90°C) or polar aprotic solvents (e.g., acetonitrile) to proceed efficiently .

Optimization strategies include using phase-transfer catalysts or microwave-assisted synthesis to mitigate steric limitations .

Basic: What analytical techniques are used to confirm structure and purity?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify PEG chain integrity (δ 3.5–3.7 ppm for methyleneoxy groups) and tosyl aromatic protons (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+Na]<sup>+</sup> for C14H22O6S, calculated 341.1034) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in derivatives (e.g., coumarin-based analogs) .

Advanced: How is this compound applied in PET imaging probe development?

It serves as a precursor for <sup>18</sup>F-labeled folates via click chemistry. Key steps include:

- Propargylation : Reaction with propargyl bromide in DMF using NaH as a base to install an alkyne handle .

- Radiofluorination : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with <sup>18</sup>F-azide derivatives, enabling tumor-targeted PET imaging .

Challenges include minimizing radiolysis during purification and ensuring radiochemical yields >80% through optimized reaction kinetics .

Basic: What are recommended storage conditions to prevent degradation?

- Store under inert gas (N2 or Ar) at –20°C to avoid hydrolysis of the tosyl group.

- Use amber vials to prevent UV-induced decomposition .

- Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive reactions .

Advanced: What strategies address contradictory reactivity data in different solvent systems?

Discrepancies in reaction rates (e.g., THF vs. DMF) arise from solvent polarity and coordination effects:

- Polar Aprotic Solvents (DMF) : Enhance nucleophilicity but may promote side reactions (e.g., elimination).

- Ether Solvents (THF) : Favor SN2 pathways but require longer reaction times for bulky substrates .

Systematic screening using Design of Experiments (DoE) is recommended to balance reaction efficiency and selectivity .

Basic: How is this compound utilized in drug delivery systems?

It functionalizes biomolecules (e.g., peptides, antibodies) with PEG chains to improve solubility and pharmacokinetics:

- Conjugation : React with amine-bearing drugs via tosyl displacement in buffered aqueous solutions (pH 8–9) .

- Controlled Release : Hydrolytically labile PEG-Ts linkages enable timed payload release in physiological conditions .

Advanced: What computational methods predict its stability under varying pH conditions?

- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the tosyl group in aqueous buffers (pH 5–9). Predictions align with experimental data showing stability at pH 7 but rapid degradation at pH <4 .

- Density Functional Theory (DFT) : Calculate activation energies for SN2 pathways to guide solvent/base selection .

Basic: What safety precautions are critical during handling?

- Toxicity : Avoid inhalation or skin contact; use fume hoods and nitrile gloves.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can green chemistry principles be applied to its synthesis?

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalyst Recycling : Recover triethylamine via distillation or use immobilized bases (e.g., polymer-supported TEA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。